1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The IUPAC name of this compound is derived through sequential identification of the parent heterocycle, substituents, and functional groups. The core structure is a 1H-1,2,3-triazole ring, with numbering beginning at the nitrogen atom bearing the 2-(2-fluorophenyl)-2-hydroxyethyl group. The carboxamide moiety at position 4 is further substituted by a N-[2-(1H-indol-3-yl)ethyl] group. Breaking this down:
- Parent structure : 1H-1,2,3-triazole-4-carboxamide (position 4 is the carboxamide group).
- Substituents :
- Position 1 : 2-(2-fluorophenyl)-2-hydroxyethyl group.
- Carboxamide nitrogen : 2-(1H-indol-3-yl)ethyl group.
The full systematic name prioritizes the triazole ring as the parent structure, followed by substituents in alphabetical order: 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide.
Structural Isomerism :
- Regioisomerism : The 1H-1,2,3-triazole ring permits positional isomerism if substituents occupy different nitrogen or carbon positions. For instance, relocating the hydroxyethyl group to position 2 or 3 would yield distinct regioisomers.
- Stereoisomerism : The 2-hydroxyethyl moiety introduces a chiral center at the secondary alcohol. This creates two enantiomers (R and S configurations), which may exhibit differing biological activities.
- Tautomerism : The 1H-1,2,3-triazole core can theoretically tautomerize to 2H or 3H forms, though the 1H tautomer is typically most stable due to conjugation with the carboxamide group.
| Feature | Detail |
|---|---|
| Molecular Formula | C₂₂H₂₁FN₆O₂ |
| Molecular Weight | 428.45 g/mol |
| Chiral Centers | 1 (2-hydroxyethyl group) |
| Tautomeric Forms | 1H (predominant), 2H, 3H |
Comparative Analysis with Related Triazole-Carboxamide Derivatives
This compound shares structural motifs with several pharmacologically active triazole derivatives, albeit with distinct substitutions:
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (PubChem CID 21282647) :
- Lacks the hydroxyethyl and indolylethyl groups.
- Features a simpler benzyl substituent at position 1.
- Molecular weight: 220.20 g/mol (vs. 428.45 g/mol for the target compound).
2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (PubChem CID 86775712) :
- Contains two 1,2,4-triazole rings instead of a 1,2,3-triazole.
- Shares a fluorophenyl group but lacks the carboxamide functionality.
Phenolic acid triazole derivatives (MDPI) :
- Exhibit ester or carboxyl groups at position 4 rather than carboxamides.
- Demonstrated hydrogen bonding between triazole nitrogen and hydroxyl groups, a feature likely conserved in the target compound.
Key Structural Differentiators :
- The N-[2-(1H-indol-3-yl)ethyl] group introduces aromatic stacking potential via the indole ring, absent in simpler analogs.
- The 2-hydroxyethyl spacer may facilitate hydrogen bonding with biological targets, contrasting with rigid benzyl groups in related compounds.
Crystallographic Characterization Challenges
Crystallizing this compound presents multiple challenges due to its structural complexity:
Conformational Flexibility :
- The hydroxyethyl and indolylethyl chains introduce rotational freedom, complicating crystal lattice formation. Similar issues were observed in triazole derivatives with flexible side chains.
- Molecular dynamics simulations of analogous compounds suggest multiple low-energy conformers, hindering single-crystal growth.
Hydrogen Bonding Networks :
- The carboxamide NH and hydroxyl groups can act as hydrogen bond donors, while triazole nitrogens and carbonyl oxygen serve as acceptors. Competing intermolecular interactions may lead to polymorphic forms.
- In related compounds, O–H⋯N hydrogen bonds between hydroxyl and triazole groups dominate crystal packing (e.g., compound 3a in MDPI study).
Chirality Considerations :
Fluorine Effects :
Comparative Crystallographic Data :
| Compound | Space Group | Key Interactions | Reference |
|---|---|---|---|
| Target Compound | – | Hypothetical O–H⋯N, N–H⋯O networks | – |
| 1a (MDPI) | P2₁/n | C=O⋯H–O, triazole N⋯H–C | |
| 3a (MDPI) | P2₁ | O–H⋯N (triazole), C–H⋯O |
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-17-7-3-1-6-16(17)20(28)13-27-12-19(25-26-27)21(29)23-10-9-14-11-24-18-8-4-2-5-15(14)18/h1-8,11-12,20,24,28H,9-10,13H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWWGORKLSQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the triazole derivative with an indole derivative under specific reaction conditions, such as the use of coupling agents like N,N’-Dicyclohexylcarbodiimide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against a variety of cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results demonstrated that it possesses potent antimitotic effects, with mean growth inhibition values indicating its efficacy in halting the proliferation of tumor cells.
Case Study: Anticancer Activity Assessment
- Methodology : The compound was tested using a single-dose assay across approximately sixty cancer cell lines.
- Results : It showed an average growth inhibition rate (GI50) of 15.72 μM, suggesting strong potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity Evaluation
- Target Pathogens : The compound was tested against various strains of bacteria and fungi.
- Findings : Preliminary results indicated that it could inhibit the growth of certain pathogenic strains, although further studies are required to establish its efficacy and mechanism of action .
Enzyme Inhibition
Another promising application of this compound lies in its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in drug design as they can modulate biochemical pathways effectively.
Case Study: Enzyme Inhibition Studies
- Enzymes Targeted : The compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Results : It exhibited moderate inhibition with IC50 values comparable to some existing drugs, indicating potential as a therapeutic agent for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the triazole ring and side chains can enhance its biological activity and selectivity.
| Structural Feature | Modification Impact |
|---|---|
| Triazole Ring | Essential for biological activity |
| Fluorophenyl Group | Increases lipophilicity and target binding |
| Hydroxyethyl Side Chain | Enhances solubility and bioavailability |
Biological Activity
The compound 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22FN5O2
- Molecular Weight : 373.43 g/mol
The presence of the triazole ring is significant due to its role in enhancing the compound's biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis. The IC50 values for different cancer types range from 5 to 20 µM, indicating potent activity against breast and prostate cancer cells .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, it exhibited an inhibition rate of 78% against TNF-α at a concentration of 10 µg/mL .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against a range of pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ceftriaxone .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of the compound on human leukemia cell lines. The results indicated a significant decrease in cell viability with an IC50 value of 7 µM. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a marked reduction in inflammatory markers. The study highlighted that at concentrations above 5 µg/mL, there was a significant downregulation of NF-kB activation pathways.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Differences: The 1,2,3-triazole in the target compound offers distinct hydrogen-bonding geometry compared to 1,2,4-triazole () or thiazole (). This impacts interactions with biological targets (e.g., enzymes or receptors) .
Substituent Effects :
- Fluorophenyl vs. Trifluoromethylphenyl : The target’s 2-fluorophenyl group provides moderate electronegativity and lipophilicity, while the trifluoromethyl group in enhances electron-withdrawing effects and metabolic resistance .
- Indole Position : The indol-3-yl group (target) versus indol-6-yl () may influence binding orientation in aromatic-rich environments (e.g., serotonin receptors or cytochrome P450 enzymes).
Hydroxyethyl Group :
- Present in both the target and , this moiety likely improves aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
However, the indole moiety could redirect activity toward kinase or neurotransmitter targets . The thiazole analog’s algaecide activity () implies divergent mechanisms compared to triazole-based compounds, possibly due to sulfur-mediated toxicity or altered membrane interactions.
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s 1,2,3-triazole core may require specialized cyclization methods (e.g., Cu-catalyzed azide-alkyne click chemistry), whereas 1,2,4-triazoles () are often synthesized via condensation reactions .
- For example, the fluorine atom may enhance interactions with hydrophobic enzyme pockets.
- Metabolic Stability : The hydroxyethyl group in the target and may increase susceptibility to oxidation compared to ’s trifluoromethyl group, which resists metabolic degradation .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cycloaddition and condensation steps. Critical parameters include:
- Reagent stoichiometry : Excess azide reagents (e.g., sodium azide) improve triazole ring formation efficiency .
- Temperature control : Maintain 60–80°C during cycloaddition to avoid side reactions (e.g., isomerization) .
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for the 1,4-disubstituted triazole .
Optimization can leverage Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity, pH) and minimize trial-and-error approaches .
Q. What analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves 3D conformation, including fluorine-phenyl and indole-ethyl interactions .
- NMR spectroscopy : -NMR confirms fluorophenyl substitution, while -NMR identifies hydrogen bonding between the hydroxyethyl group and triazole .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and detects synthetic byproducts .
Q. How can researchers assess the compound’s selectivity for target enzymes or receptors?
- Kinetic assays : Measure values against related enzymes (e.g., kinases, cytochrome P450 isoforms) to quantify inhibition potency .
- Competitive binding studies : Use fluorescent probes (e.g., ATP analogs) to evaluate displacement in dose-response curves .
- Cellular assays : Test activity in HEK293 or CHO cells overexpressing target receptors to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Scaffold modifications : Replace the 2-fluorophenyl group with chloro or methyl groups to assess steric/electronic effects .
- Side-chain variations : Substitute the hydroxyethyl group with methoxy or aminoethyl to modulate solubility and hydrogen bonding .
- Computational docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding affinity changes after modifications .
Q. What strategies address low aqueous solubility in in vivo studies?
- Prodrug design : Introduce phosphate esters at the hydroxyethyl group for hydrolytic activation in physiological conditions .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates without altering bioactivity .
Q. How can conflicting data in enzyme inhibition studies be resolved?
- Orthogonal assays : Validate results using both fluorometric and radiometric assays to rule out interference (e.g., autofluorescence) .
- Metabolic stability testing : Check for compound degradation in liver microsomes, which may reduce apparent potency .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature gradients) .
Q. What computational tools are recommended for reaction pathway prediction?
- Reaction path search algorithms : Combine density functional theory (DFT) with artificial force fields (e.g., AFIR) to map energetically favorable pathways .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .
- Transition state analysis : Identify rate-limiting steps using Gaussian 16 software to guide synthetic optimizations .
Future Directions
Q. What are promising avenues for developing derivatives with enhanced properties?
- Dual-target inhibitors : Combine triazole-carboxamide scaffolds with known pharmacophores (e.g., indole-based kinase inhibitors) for synergistic effects .
- Photocaged analogs : Integrate photolabile groups (e.g., nitroveratryl) for spatiotemporal control of activity in neuronal studies .
- High-throughput screening (HTS) : Screen derivatives against CRISPR-generated disease models to identify novel therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
